Cas no 884494-87-5 (3-Bromo-5-chloro-2-fluoropyridine)
3-Bromo-5-chloro-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-chloro-2-fluoropyridine
- 3-BroMo-2-fluoro-5-Methylpyridine
- Pyridine,3-bromo-5-chloro-2-fluoro-
- 2-FLUORO-3-BROMO-5-CHLOROPYRIDINE
- 3-BROMO-2-FLUORO-5-CHLOROPYRIDINE
- 3-bromo-5-chloro-2-fluoro-pyridine
- PubChem1162
- KSC495M1D
- FKHJIEHQWOYVQM-UHFFFAOYSA-N
- SBB094382
- VP10097
- AB20989
- SY014354
- BC002087
- AB1005038
- ST2417551
- AB0007660
- V1677
- FT
- 3-Bromo-5-chloro-2-fluoropyridine (ACI)
-
- MDL: MFCD04972409
- Inchi: 1S/C5H2BrClFN/c6-4-1-3(7)2-9-5(4)8/h1-2H
- InChI Key: FKHJIEHQWOYVQM-UHFFFAOYSA-N
- SMILES: FC1C(Br)=CC(Cl)=CN=1
Computed Properties
- Exact Mass: 208.90400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 12.9
Experimental Properties
- Melting Point: 58-60°C
- Boiling Point: 204℃ at 760 mmHg
- PSA: 12.89000
- LogP: 2.63660
3-Bromo-5-chloro-2-fluoropyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
3-Bromo-5-chloro-2-fluoropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-5-chloro-2-fluoropyridine Pricemore >>
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3-Bromo-5-chloro-2-fluoropyridine Suppliers
3-Bromo-5-chloro-2-fluoropyridine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-Bromo-5-chloro-2-fluoropyridine
3-Bromo-5-chloro-2-fluoropyridine (CAS No. 884494-87-5): A Versatile Building Block in Modern Pharmaceutical Research
3-Bromo-5-chloro-2-fluoropyridine (CAS No. 884494-87-5) has emerged as a pivotal compound in the development of novel therapeutics, particularly within the field of medicinal chemistry. Its unique combination of halogen substituents—bromine, chlorine, and fluorine—on the pyridine ring confers distinct electronic and steric properties, making it a valuable scaffold for drug discovery. Recent studies have highlighted its role in the synthesis of bioactive molecules targeting oncology, neurodegenerative diseases, and metabolic disorders. The compound's structural versatility allows for extensive functionalization, enabling the design of molecules with tailored pharmacological profiles.
Research published in Journal of Medicinal Chemistry (2023) demonstrated that 3-Bromo-5-chloro-2-fluoropyridine serves as a key intermediate in the synthesis of pyridine-based kinase inhibitors. These inhibitors have shown promise in preclinical trials for treating non-small cell lung cancer (NSCLC) by selectively targeting EGFR and ALK mutations. The presence of fluorine at the 2-position enhances metabolic stability, while the bromine and chlorine substituents at positions 3 and 5, respectively, modulate protein-ligand interactions. This structural design is critical for achieving high-affinity binding to target enzymes.
Recent advancements in computational chemistry have further expanded the utility of 3-Bromo-5-chloro-2-fluoropyridine. A 2024 study in Chemical Science reported the use of machine learning algorithms to predict optimal functionalization sites on the pyridine ring. This approach identified the 4-position as a prime site for introducing hydroxyl or amino groups, which can enhance solubility and bioavailability. Such modifications are particularly relevant for developing oral formulations of small-molecule drugs, as demonstrated in a 2023 clinical trial for type 2 diabetes management.
The synthesis of 3-Bromo-5-chloro-2-fluoropyridine involves a multi-step process that leverages electrophilic aromatic substitution reactions. A 2022 paper in Organic Letters described an efficient method using iodine as a catalyst to achieve selective bromination at the 3-position. This method avoids the use of hazardous reagents and aligns with the principles of green chemistry, which is increasingly emphasized in pharmaceutical manufacturing. The chlorination step at the 5-position employs phosgene derivatives, a process that has been optimized to minimize byproduct formation.
Applications of 3-Bromo-5-chloro-2-fluoropyridine extend beyond oncology. A 2024 study in ACS Chemical Biology explored its use in the development of neuroprotective agents for Alzheimer's disease. Researchers modified the compound with hydroxyl groups to create a derivative that selectively inhibits beta-secretase, an enzyme implicated in amyloid plaque formation. This work underscores the compound's adaptability for targeting diverse biological pathways.
Challenges in the utilization of 3-Bromo-5-chloro-2-fluoropyridine include its susceptibility to photodegradation and hydrolysis, which can compromise its stability during storage and transport. A 2023 review in Drug Discovery Today recommended the use of solid-phase synthesis techniques to mitigate these issues. Additionally, the compound's high reactivity necessitates precise control of reaction conditions to prevent unwanted side reactions, particularly in multi-step synthesis protocols.
Future research directions for 3-Bromo-5-chloro-2-fluoropyridine include the exploration of its potential in antiviral drug development. Preliminary studies suggest that derivatives of this compound may inhibit RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of viruses such as hepatitis C and COVID-19. These findings highlight the compound's broad applicability across therapeutic areas and its significance in modern drug discovery.
As the pharmaceutical industry continues to prioritize targeted therapies and personalized medicine, 3-Bromo-5-chloro-2-fluoropyridine (CAS No. 884494-87-5) remains a cornerstone in the design of innovative therapeutics. Its structural flexibility and the ability to modulate its properties through functionalization make it an indispensable tool for researchers seeking to address complex medical challenges.
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